molecular formula C11H12F3N3 B1480887 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098011-75-5

1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480887
CAS No.: 2098011-75-5
M. Wt: 243.23 g/mol
InChI Key: XZUXKYMUSATXBV-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining a cyclopentyl group, a trifluoromethyl group, and an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functionalization processes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole: Similar structure but lacks the trifluoromethyl group.

    1-cyclopentyl-6-chloro-1H-imidazo[1,2-b]pyrazole: Contains a chloro group instead of a trifluoromethyl group.

    1-cyclopentyl-6-phenyl-1H-imidazo[1,2-b]pyrazole: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in various research applications .

Properties

IUPAC Name

1-cyclopentyl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c12-11(13,14)9-7-10-16(5-6-17(10)15-9)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUXKYMUSATXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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